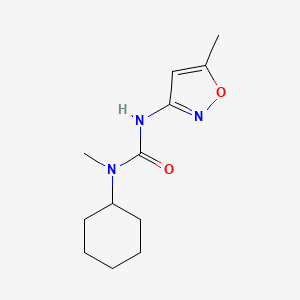
2-(2,3,5,6-Tetrafluorophenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3,5,6-Tetrafluorophenoxy)propanamide, also known as TPPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a white crystalline solid with a molecular weight of 253.15 g/mol and a melting point of 102-104°C.
Wirkmechanismus
2-(2,3,5,6-Tetrafluorophenoxy)propanamide is known to inhibit the activity of certain enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes play a role in the metabolism of endocannabinoids, which are lipid signaling molecules that regulate various physiological processes. By inhibiting these enzymes, 2-(2,3,5,6-Tetrafluorophenoxy)propanamide can increase the levels of endocannabinoids in the body, which can have various effects on the body.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,3,5,6-Tetrafluorophenoxy)propanamide can have various biochemical and physiological effects on the body. For example, it has been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to increase the levels of endocannabinoids in the body. It has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2,3,5,6-Tetrafluorophenoxy)propanamide in lab experiments is its high purity, which makes it a reliable reagent for the synthesis of organic compounds. Another advantage is its ability to inhibit certain enzymes, which can be useful in studying the role of these enzymes in various physiological processes. However, one limitation of using 2-(2,3,5,6-Tetrafluorophenoxy)propanamide is that it can be expensive to synthesize, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(2,3,5,6-Tetrafluorophenoxy)propanamide. One direction is to study its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its use as a building block for the synthesis of novel materials with unique properties. Additionally, more research is needed to fully understand the mechanism of action of 2-(2,3,5,6-Tetrafluorophenoxy)propanamide and its effects on the body.
Synthesemethoden
The synthesis of 2-(2,3,5,6-Tetrafluorophenoxy)propanamide involves the reaction of 2,3,5,6-tetrafluorophenol with propionyl chloride in the presence of a base such as triethylamine. The reaction yields 2-(2,3,5,6-Tetrafluorophenoxy)propanamide as a white crystalline solid with a high purity.
Wissenschaftliche Forschungsanwendungen
2-(2,3,5,6-Tetrafluorophenoxy)propanamide has shown potential applications in various fields of scientific research. In the field of organic chemistry, it has been used as a reagent for the synthesis of various organic compounds. In the field of medicinal chemistry, it has been studied for its potential as a drug candidate due to its ability to inhibit certain enzymes. In the field of materials science, it has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
2-(2,3,5,6-tetrafluorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO2/c1-3(9(14)15)16-8-6(12)4(10)2-5(11)7(8)13/h2-3H,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWBYHZAAWGQAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC1=C(C(=CC(=C1F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[cyclohexyl(methyl)sulfamoyl]-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide](/img/structure/B7455815.png)
![2-Methyl-3-[[4-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B7455823.png)

![[4-(1,2-Oxazol-5-ylmethyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7455838.png)
![2-[(3,5-Dimethylpiperidin-1-yl)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455845.png)
![Azetidin-1-yl-[1-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]methanone](/img/structure/B7455866.png)

![2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine](/img/structure/B7455878.png)




